TC OT 39 is a synthetic compound classified as a non-peptide partial agonist of the oxytocin receptor and the vasopressin V2 receptor, while acting as an antagonist at the vasopressin V1A receptor. It has garnered attention for its potential therapeutic applications, particularly in areas related to social behavior and various physiological processes influenced by oxytocin and vasopressin signaling. The compound has a molecular formula of CHNOS and a molar mass of 600.79 g/mol .
The synthesis of TC OT 39 involves advanced organic chemistry techniques, particularly focusing on the development of non-peptide compounds that mimic the action of peptide hormones. The methods typically employed include:
The molecular structure of TC OT 39 can be visualized using chemical drawing software or databases such as ChemSpider. Key structural features include:
TC OT 39 participates in various chemical reactions primarily through its interactions with biological receptors:
The specific reaction mechanisms involve conformational changes in receptor proteins upon binding, leading to altered cellular responses.
The mechanism of action for TC OT 39 involves its selective binding to oxytocin and vasopressin receptors:
Data supporting these mechanisms include experimental results demonstrating dose-dependent effects on receptor activity.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis.
TC OT 39 has several potential scientific uses:
The oxytocin (OT) and vasopressin (VP) receptor systems are evolutionarily related G protein-coupled receptors (GPCRs) that regulate complex social behaviors, emotional responses, and autonomic functions. The human oxytocin receptor (OXTR) and vasopressin V1a receptor (V1aR) share significant sequence homology in their ligand-binding domains, leading to frequent cross-reactivity between endogenous peptides [7] [8]. These receptors constitute an integrated neurochemical pathway—the OT-VP pathway—where OXTR activation typically facilitates prosocial behaviors (bonding, trust) while V1aR activation modulates aggression, stress responses, and defensive behaviors [7]. This receptor crosstalk creates significant challenges for developing selective ligands, as evidenced by TC OT 39's multi-receptor profile [4] [8].
Peptide-based oxytocin and vasopressin analogs face inherent pharmacological limitations: poor blood-brain barrier penetration, short plasma half-lives, and susceptibility to enzymatic degradation [4] [8]. Non-peptide ligands like TC OT 39 address these limitations through enhanced metabolic stability and oral bioavailability. Their smaller molecular size and reduced polarity facilitate CNS penetration, enabling the study of central receptor functions in vivo [4]. Additionally, non-peptide compounds allow precise exploration of structure-activity relationships (SAR) at receptor binding sites, guiding the design of more selective therapeutics for psychiatric disorders involving social dysfunction [4] [8].
TC OT 39 (CAS 479232-57-0) emerged from structure-activity optimization of earlier non-peptide OXTR agonists like WAY-267,464. Its chemical structure features a complex benzodiazepine core conjugated to a methyl-diazepane thioxomethyl group via a chiral pyrrolidine-carboxamide linker [1] [3] [5]. With molecular formula C₃₂H₄₀N₈O₂S and molecular weight 600.78 g/mol, TC OT 39 belongs to the structural class of non-peptide benzodiazepine derivatives designed to mimic the conformational constraints of native oxytocin [1] [5] [9]. The (S)-configuration at the proline-derived pyrrolidine ring is critical for receptor recognition [3] [9]. Unlike peptide agonists, TC OT 39 lacks disulfide bridges or amide backbones, contributing to its enhanced stability and pharmacokinetic properties [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7